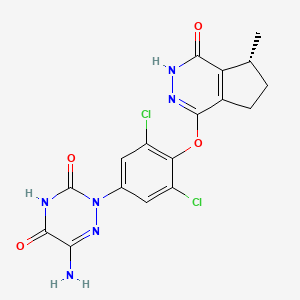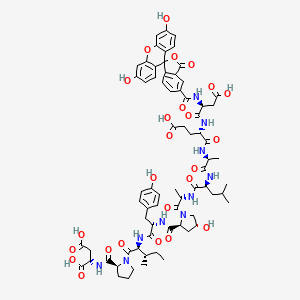
PHSHPALTPEQK-(Lys-13C6,15N2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHSHPALTPEQK-(Lys-13C6,15N2): is a peptide compound labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling is often used in scientific research to trace and quantify the compound during various processes. The sequence of this peptide is Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, with the lysine residue specifically labeled with carbon-13 and nitrogen-15 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PHSHPALTPEQK-(Lys-13C6,15N2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The isotopically labeled lysine is incorporated at the desired position during the synthesis. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of PHSHPALTPEQK-(Lys-13C6,15N2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: PHSHPALTPEQK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids .
Aplicaciones Científicas De Investigación
Chemistry: PHSHPALTPEQK-(Lys-13C6,15N2) is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The stable isotopes allow for precise quantification and tracking of the peptide .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme kinetics, and cellular uptake. The isotopic labeling helps in distinguishing the peptide from endogenous compounds .
Medicine: In medical research, PHSHPALTPEQK-(Lys-13C6,15N2) is used in drug development and pharmacokinetic studies. The stable isotopes provide valuable information on the distribution, metabolism, and excretion of the peptide .
Industry: Industrially, this peptide is used in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of PHSHPALTPEQK-(Lys-13C6,15N2) depends on its specific application. Generally, the peptide interacts with its molecular targets through binding interactions, which can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The stable isotopes do not alter the peptide’s biological activity but allow for precise tracking and quantification .
Comparación Con Compuestos Similares
PHSHPALTPEQK-(Lys-12C,14N): The non-labeled version of the peptide.
PHSHPALTPEQK-(Lys-2H): A deuterium-labeled version.
PHSHPALTPEQK-(Lys-13C,14N): Labeled with carbon-13 but not nitrogen-15
Uniqueness: PHSHPALTPEQK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research applications compared to single-labeled or non-labeled versions .
Propiedades
Fórmula molecular |
C59H92N18O18 |
|---|---|
Peso molecular |
1349.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C59H92N18O18/c1-30(2)22-39(53(88)75-47(32(4)79)58(93)77-21-9-13-44(77)56(91)69-37(15-17-46(81)82)50(85)68-36(14-16-45(61)80)51(86)70-38(59(94)95)10-5-6-18-60)71-48(83)31(3)67-55(90)43-12-8-20-76(43)57(92)41(24-34-26-63-29-66-34)73-54(89)42(27-78)74-52(87)40(23-33-25-62-28-65-33)72-49(84)35-11-7-19-64-35/h25-26,28-32,35-44,47,64,78-79H,5-24,27,60H2,1-4H3,(H2,61,80)(H,62,65)(H,63,66)(H,67,90)(H,68,85)(H,69,91)(H,70,86)(H,71,83)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,81,82)(H,94,95)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1/i5+1,6+1,10+1,18+1,38+1,59+1,60+1,70+1 |
Clave InChI |
VVVLENVWNAABPY-LDSCYASTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


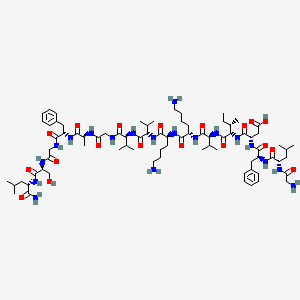

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
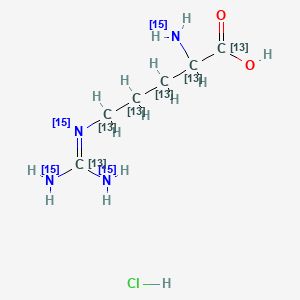
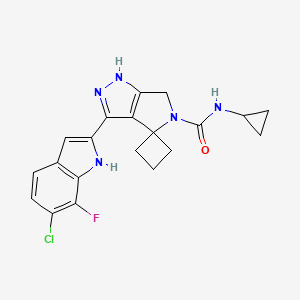
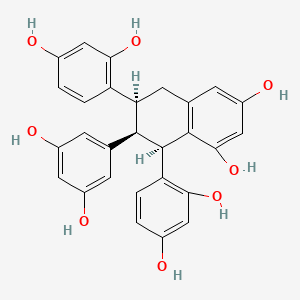
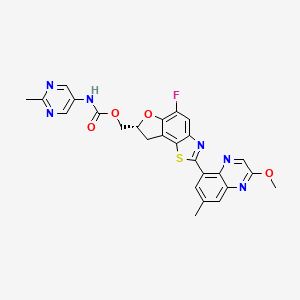
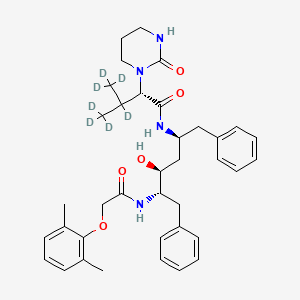
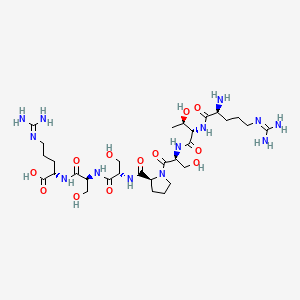
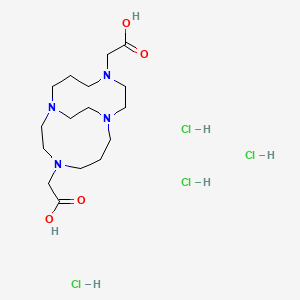
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
